(9-Methyl-9H-carbazol-3-yl)boronic acid
Overview
Description
“(9-Methyl-9H-carbazol-3-yl)boronic acid” is a chemical compound with the molecular formula C13H12BNO2 . It is a nitrogen-containing polycyclic aromatic hydrocarbon .
Molecular Structure Analysis
The molecular structure of “this compound” includes a carbazole ring and a boronic acid group . The carbazole ring is a tricyclic structure that consists of two benzene rings fused on either side of a pyrrole ring .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 225.051 Da . Other physical and chemical properties such as density, boiling point, and solubility are not well-documented .Mechanism of Action
Target of Action
Boronic acid derivatives, including carbazole boronic acid derivatives, have been studied for their potential efficacy in treating various diseases, including cancer .
Mode of Action
It’s known that boronic acids can form reversible covalent complexes with proteins, enzymes, and other biological targets, which can lead to changes in their function .
Biochemical Pathways
Boronic acids are known to interact with various biochemical pathways depending on their specific targets .
Pharmacokinetics
It’s known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
It’s known that boronic acids can influence the function of their targets, leading to potential therapeutic effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (9-Methyl-9H-carbazol-3-yl)boronic acid. For instance, factors such as temperature, pH, and the presence of other molecules can affect the stability and activity of boronic acids .
Advantages and Limitations for Lab Experiments
(9-Methyl-9H-carbazol-3-yl)boronic acid has several advantages as a research tool. It is a relatively stable compound that can be easily synthesized in the laboratory. Additionally, this compound has a unique structure that makes it suitable for use in various applications. However, there are also some limitations associated with the use of this compound. For example, this compound can be difficult to purify, and it can also be prone to degradation under certain conditions.
Future Directions
There are several future directions for research involving (9-Methyl-9H-carbazol-3-yl)boronic acid. One potential area of research is the development of new synthetic methods for this compound that are more efficient and cost-effective. Another area of research is the investigation of the potential therapeutic applications of this compound in the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify potential targets for drug development.
Scientific Research Applications
(9-Methyl-9H-carbazol-3-yl)boronic acid has been extensively studied for its potential applications in various fields. In organic chemistry, this compound has been used as a building block for the synthesis of complex molecules. In materials science, this compound has been used as a precursor for the preparation of organic semiconductors and light-emitting diodes. In medicinal chemistry, this compound has been investigated for its potential as an anti-cancer agent.
Safety and Hazards
While specific safety and hazard information for “(9-Methyl-9H-carbazol-3-yl)boronic acid” is not available, general precautions for handling similar compounds include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .
properties
IUPAC Name |
(9-methylcarbazol-3-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BNO2/c1-15-12-5-3-2-4-10(12)11-8-9(14(16)17)6-7-13(11)15/h2-8,16-17H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVTOJARMLGAXGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)N(C3=CC=CC=C32)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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